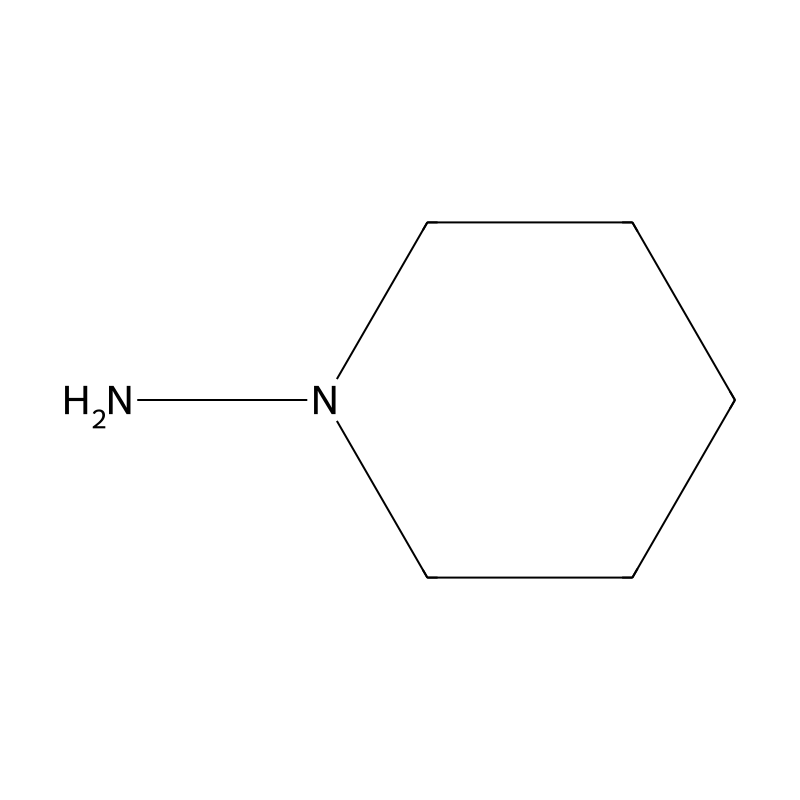

1-Aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

- Building Block for Bioactive Molecules: 1-Aminopiperidine serves as a versatile building block for synthesizing various complex molecules with diverse biological activities. [, ] Its reactive amine group allows its efficient coupling with other chemical entities, leading to the formation of a wide range of compounds with potential therapeutic applications.

- Synthesis of Specific Molecules: Researchers utilize 1-Aminopiperidine as a starting material for the synthesis of specific molecules with desired properties. Examples include:

- CB1 cannabinoid receptor ligands: These molecules interact with the CB1 receptor, a crucial component of the endocannabinoid system, and are being explored for their potential in treating various conditions like pain, inflammation, and neurological disorders. []

- Hydrazones: These functional groups find applications in various fields, including medicinal chemistry and materials science. []

- Tetrahydronaphthalene derivatives: These molecules exhibit interesting biological activities, such as affecting the proliferation and nitric oxide production in immune cells. []

Other Research Applications:

- Organic Chemistry Research: 1-Aminopiperidine's unique chemical properties make it valuable for various research studies in organic chemistry. Its reactivity and ability to participate in diverse chemical reactions allow researchers to investigate reaction mechanisms, explore new synthetic pathways, and develop innovative catalysts.

1-Aminopiperidine is an organic compound with the molecular formula CHN. It features a piperidine ring with an amino group attached at the first carbon. This compound is recognized for its structural similarity to piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the amino group significantly alters its chemical properties and biological activities. 1-Aminopiperidine is often encountered in various chemical syntheses and has applications in medicinal chemistry and material science .

- Formation of Amides: It can react with carbonyl compounds, such as ethyl formate, to produce N-1-piperidinylformamide.

- Reduction Reactions: The compound can be reduced using agents like aluminum hydride, leading to the formation of secondary amines .

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

1-Aminopiperidine exhibits significant biological activity, particularly as an enzyme inhibitor. It has been noted for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications, especially in treating conditions related to inflammation and pain . Furthermore, it has shown efficacy against certain bacterial infections, including tuberculosis, highlighting its importance in pharmaceutical research .

The synthesis of 1-aminopiperidine can be achieved through various methods:

- Hydroxylamine Reaction: One common method involves the reaction of piperidine with hydroxylamine-O-sulfonic acid under alkaline conditions. The process typically requires careful temperature control and pH adjustments to yield the desired product efficiently .

- Nucleophilic Displacement: Another approach includes the nucleophilic displacement of activated derivatives of piperidine, leading to the formation of 1-aminopiperidine through substitution reactions .

- Reduction of Piperidinones: Piperidinones can also be reduced to form 1-aminopiperidine through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

1-Aminopiperidine finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and drugs.

- Material Science: Its unique chemical properties make it suitable for developing new materials, including polymers and resins.

- Chemical Synthesis: It acts as a versatile reagent in organic synthesis for creating complex molecules .

Studies on the interactions of 1-aminopiperidine have revealed its potential as a pharmacological agent. Its inhibitory action on phospholipase A2 indicates that it may interact with cellular signaling pathways involved in inflammation. Further research is necessary to fully elucidate its mechanism of action and potential side effects when used therapeutically .

1-Aminopiperidine shares structural similarities with several other compounds, particularly those containing piperidine rings or amino groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Piperidine | Saturated heterocycle | Basic amine; lacks amino substitution at C-1 |

| 3-Aminopiperidine | Amino-substituted piperidine | Contains amino group at C-3; different biological activity |

| N-Methylpiperazine | Saturated heterocycle | Contains a methyl group on nitrogen; different reactivity |

| 2-Aminopiperidine | Amino-substituted piperidine | Amino group at C-2; altered sterics and reactivity |

The unique positioning of the amino group at the first carbon distinguishes 1-aminopiperidine from these similar compounds, influencing both its reactivity and biological properties.

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant